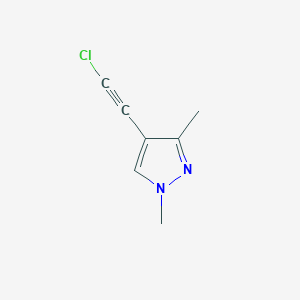![molecular formula C18H16N4O5 B14568270 (Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone CAS No. 61621-08-7](/img/structure/B14568270.png)
(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone is a chemical compound with a complex structure that includes a morpholine ring, a nitrofuran moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. The reaction conditions often include the use of organic solvents such as ethanol, methanol, or acetone, and the reaction temperature is carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), halogens, and alkylating agents. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anti-tumor activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone include:
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- Morpholin-4-yl-acetic acid
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
What sets this compound apart is its combination of a morpholine ring, nitrofuran moiety, and pyrazole ring, which imparts unique chemical and biological properties
Properties
CAS No. |
61621-08-7 |
|---|---|
Molecular Formula |
C18H16N4O5 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
morpholin-4-yl-[3-(5-nitrofuran-2-yl)-1-phenylpyrazol-4-yl]methanone |
InChI |
InChI=1S/C18H16N4O5/c23-18(20-8-10-26-11-9-20)14-12-21(13-4-2-1-3-5-13)19-17(14)15-6-7-16(27-15)22(24)25/h1-7,12H,8-11H2 |
InChI Key |
JSXHDBAPTMKOKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
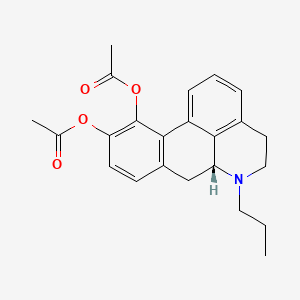
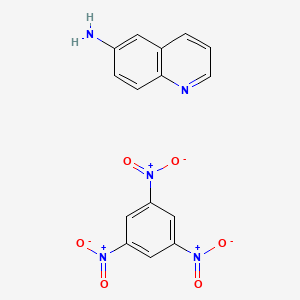
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
![2,4,7,9-Tetraphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B14568227.png)
![[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate](/img/structure/B14568234.png)
![4-[3-(Triethoxysilyl)propoxy]aniline](/img/structure/B14568238.png)
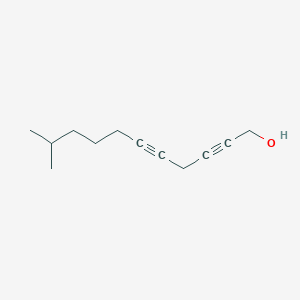
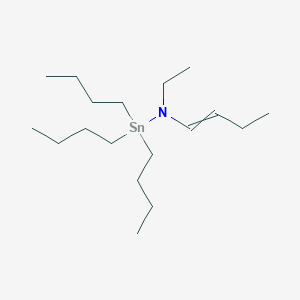
![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane](/img/structure/B14568249.png)
![2-Phenyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14568255.png)
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, iodide](/img/structure/B14568257.png)
